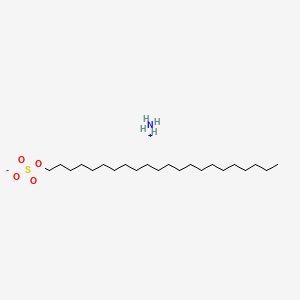
Methyl-3-Hydroxy-4-Nitronaphthalin-2-carboxylat
Übersicht
Beschreibung
Methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate, also known as MNHC, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. MNHC is a naphthalene derivative that is commonly used as a building block in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
“Methyl-3-Hydroxy-4-Nitronaphthalin-2-carboxylat” kann bei der Synthese von Heterocyclen verwendet werden . Heterocyclen sind eine Klasse von Verbindungen, die einzigartige biologische Aktivitäten gezeigt haben, was sie wertvoll in der Arzneimittelforschung und -entwicklung macht .
Fluoreszenz-Sonden
Naphthalinderivate, wie z. B. “this compound”, können als effiziente Fluoreszenz-Sonden für Detektions- und Bildgebungszwecke verwendet werden . Diese Derivate weisen einzigartige photophysikalische und chemische Eigenschaften auf, was sie zur am häufigsten untersuchten Gruppe organischer Verbindungen macht .
Arzneimittelforschung und -entwicklung
Naphthalinderivate sind weit verbreitete Arzneimittelressourcen und werden als Netzmittel, Tenside und Insektizide verwendet . Sie weisen einzigartige photophysikalische und chemische Eigenschaften auf, was sie wertvoll in der Arzneimittelforschung und -entwicklung macht .
Organische elektronische Geräte
Naphthalinderivate gelten als hervorragende Kandidaten für den Bau organischer elektronischer Geräte . Ihre starke Fluoreszenz, Elektroaktivität und Photostabilität machen sie für eine Vielzahl von Anwendungen nützlich .
Verbesserung der Photostabilität
Die Einführung einer Naphthalineinheit in konjugierten Sondensystemen kann zu einer Verbesserung der Photostabilität führen . Dies macht “this compound” zu einer wertvollen Verbindung im Bereich der Photophysik .
Photoaktivierbare Donoren
“this compound” kann bei der Entwicklung photoaktivierbarer Donoren verwendet werden . Diese Donoren können nach Lichteinstrahlung bestimmte Verbindungen schnell freisetzen, was sie in verschiedenen wissenschaftlichen Anwendungen nützlich macht .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-18-12(15)9-6-7-4-2-3-5-8(7)10(11(9)14)13(16)17/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEAMGOZNIOEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277088 | |
| Record name | methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5394-81-0 | |
| Record name | MLS002637537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-hydroxy-4-nitronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Thiazolium, 3-ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]-, iodide](/img/structure/B1615761.png)


![2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate](/img/structure/B1615764.png)


